(5Z)-2-Piperidino-5-(3-methoxy-4-hydroxybenzylidene)-2-thiazoline-4-one
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Overview
Description
“(5Z)-2-Piperidino-5-(3-methoxy-4-hydroxybenzylidene)-2-thiazoline-4-one” is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: C₁₃H₁₆N₂O₃S
IUPAC Name: (5Z)-2-[(1E)-2-(3-methoxy-4-hydroxyphenyl)ethenyl]-1,3-thiazolidin-4-one
This compound belongs to the class of thiazolidinones, which are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom. Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Industrial Production:: Unfortunately, specific industrial production methods for this compound are not widely documented.
Chemical Reactions Analysis
Reactions::
Oxidation: It may undergo oxidation reactions due to the presence of the phenolic group.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group may occur.
Oxidation: Common oxidants like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Substitution: Alkyl halides (e.g., methyl iodide) or other nucleophiles.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products:: The major products depend on the specific reaction conditions. For example, reduction of the carbonyl group could yield the corresponding alcohol.
Scientific Research Applications
This compound has diverse applications:
Medicine: It may exhibit biological activity, making it relevant for drug discovery.
Chemistry: Used as a building block for more complex molecules.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, possibly related to its phenolic and thiazolidinone moieties.
Comparison with Similar Compounds
Properties
Molecular Formula |
C16H18N2O3S |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C16H18N2O3S/c1-21-13-9-11(5-6-12(13)19)10-14-15(20)17-16(22-14)18-7-3-2-4-8-18/h5-6,9-10,19H,2-4,7-8H2,1H3/b14-10- |
InChI Key |
MASBCOMWUWLCRH-UVTDQMKNSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N=C(S2)N3CCCCC3)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N3CCCCC3)O |
Origin of Product |
United States |
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